1-(4-methanesulfonyloxan-4-yl)methanamine hydrochloride
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Overview
Description
1-(4-Methanesulfonyloxan-4-yl)methanamine hydrochloride is an organic compound with the molecular formula C8H17NO3S·HCl It is a derivative of methanamine, featuring a methanesulfonyl group attached to an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methanesulfonyloxan-4-yl)methanamine hydrochloride typically involves the reaction of methanesulfonyl chloride with an appropriate oxane derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through crystallization or other suitable methods .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
1-(4-Methanesulfonyloxan-4-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the methanesulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfides .
Scientific Research Applications
1-(4-Methanesulfonyloxan-4-yl)methanamine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(4-methanesulfonyloxan-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can modify the activity of enzymes or other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(4-Methylsulfonyl)-2-morpholinylmethanamine hydrochloride: Similar structure but with a morpholine ring instead of an oxane ring.
4-Methylbenzylsulfonyl chloride: Contains a benzyl group instead of an oxane ring.
Uniqueness
1-(4-Methanesulfonyloxan-4-yl)methanamine hydrochloride is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical properties and reactivity compared to similar compounds .
Properties
CAS No. |
2731008-63-0 |
---|---|
Molecular Formula |
C7H16ClNO3S |
Molecular Weight |
229.7 |
Purity |
95 |
Origin of Product |
United States |
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